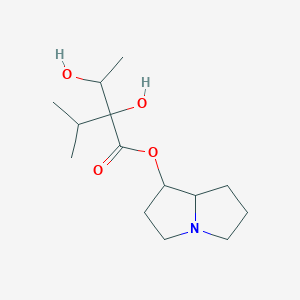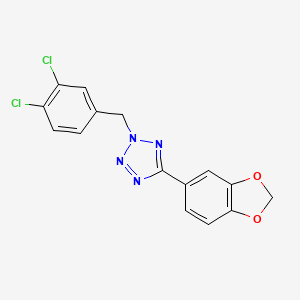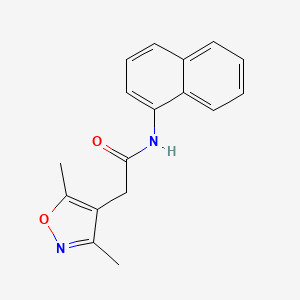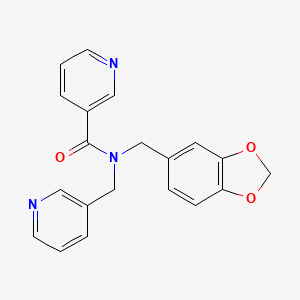
hexahydro-1H-pyrrolizin-1-yl 2,3-dihydroxy-2-isopropylbutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexahydro-1H-pyrrolizin-1-yl 2,3-dihydroxy-2-isopropylbutanoate, also known as HPPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. HPPB is a derivative of the natural product pyrrolizidine alkaloid, which is known for its biological activities.
作用機序
The mechanism of action of hexahydro-1H-pyrrolizin-1-yl 2,3-dihydroxy-2-isopropylbutanoate is not well understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
hexahydro-1H-pyrrolizin-1-yl 2,3-dihydroxy-2-isopropylbutanoate has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. It has been shown to inhibit the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) in vitro. In vivo, hexahydro-1H-pyrrolizin-1-yl 2,3-dihydroxy-2-isopropylbutanoate has been shown to reduce inflammation in a mouse model of colitis. In addition, hexahydro-1H-pyrrolizin-1-yl 2,3-dihydroxy-2-isopropylbutanoate has been shown to induce apoptosis in colon cancer cells in vitro.
実験室実験の利点と制限
One advantage of using hexahydro-1H-pyrrolizin-1-yl 2,3-dihydroxy-2-isopropylbutanoate in lab experiments is its unique chemical structure, which allows for the synthesis of new materials and the development of new drugs. However, one limitation of using hexahydro-1H-pyrrolizin-1-yl 2,3-dihydroxy-2-isopropylbutanoate is its low yield, which can make it difficult to obtain large quantities of the compound for experiments.
将来の方向性
There are several future directions for the study of hexahydro-1H-pyrrolizin-1-yl 2,3-dihydroxy-2-isopropylbutanoate. One direction is the development of new drugs based on the chemical structure of hexahydro-1H-pyrrolizin-1-yl 2,3-dihydroxy-2-isopropylbutanoate for the treatment of inflammatory diseases and cancer. Another direction is the study of hexahydro-1H-pyrrolizin-1-yl 2,3-dihydroxy-2-isopropylbutanoate as a potential biopesticide for use in agriculture. Finally, the study of hexahydro-1H-pyrrolizin-1-yl 2,3-dihydroxy-2-isopropylbutanoate as a building block for the synthesis of new materials is an area of interest in material science.
Conclusion
In conclusion, hexahydro-1H-pyrrolizin-1-yl 2,3-dihydroxy-2-isopropylbutanoate is a chemical compound that has potential applications in various fields such as medicine, agriculture, and material science. Its unique chemical structure and biological activities make it an interesting compound for further study. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of hexahydro-1H-pyrrolizin-1-yl 2,3-dihydroxy-2-isopropylbutanoate have been discussed in this paper.
合成法
The synthesis of hexahydro-1H-pyrrolizin-1-yl 2,3-dihydroxy-2-isopropylbutanoate involves the reaction of 2,3-dihydroxy-2-isopropylbutanoic acid with hexahydro-1H-pyrrolizine-1-carboxylic acid, which is a derivative of pyrrolizidine alkaloid. The reaction is catalyzed by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and the product is purified by column chromatography. The yield of hexahydro-1H-pyrrolizin-1-yl 2,3-dihydroxy-2-isopropylbutanoate is typically around 50%.
科学的研究の応用
Hexahydro-1H-pyrrolizin-1-yl 2,3-dihydroxy-2-isopropylbutanoate has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, hexahydro-1H-pyrrolizin-1-yl 2,3-dihydroxy-2-isopropylbutanoate has been shown to have anti-inflammatory and anti-cancer properties. It has been studied as a potential drug candidate for the treatment of inflammatory bowel disease and colon cancer. In agriculture, hexahydro-1H-pyrrolizin-1-yl 2,3-dihydroxy-2-isopropylbutanoate has been studied as a potential biopesticide due to its insecticidal properties. In material science, hexahydro-1H-pyrrolizin-1-yl 2,3-dihydroxy-2-isopropylbutanoate has been studied as a potential building block for the synthesis of new materials due to its unique chemical structure.
特性
IUPAC Name |
2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl 2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-9(2)14(18,10(3)16)13(17)19-12-6-8-15-7-4-5-11(12)15/h9-12,16,18H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQIGMSZSFQWEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)OC1CCN2C1CCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B6033416.png)
![2-({5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-chloro-3-nitrophenyl)acetamide](/img/structure/B6033418.png)
![1-(4-{2-hydroxy-3-[isopropyl(methyl)amino]propoxy}-3-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B6033423.png)
![5-{[7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2-pyridinol](/img/structure/B6033431.png)

![2-[2-(3,4-dimethylphenoxy)butanoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B6033440.png)
![2-[4-[3-(1H-pyrazol-1-yl)propyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6033443.png)

![2-[4-(2,5-difluorobenzyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B6033456.png)
![N-(2-chlorobenzyl)-3-[1-(3-thienylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6033461.png)

![N-[5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B6033482.png)
![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-[3-(1H-indol-1-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6033489.png)
![1-(2-fluorobenzyl)-N-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinamine](/img/structure/B6033505.png)